[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol
CAS No.:
Cat. No.: VC17696047
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNOS |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(5-bromothiophen-2-yl)methanol |
| Standard InChI | InChI=1S/C9H12BrNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
| Standard InChI Key | BWIGDSYRFOANFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CN)C(C2=CC=C(S2)Br)O |
Introduction
[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)
1-(Aminomethyl)cyclopropylmethanol is a complex organic compound featuring a cyclopropyl ring, an aminomethyl group, and a brominated thiophene moiety. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is C9H12BrNOS, with a molecular weight of 262.17 g/mol.
Synthesis Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions:
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Formation of the Cyclopropyl Group: Achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
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Introduction of the Aminomethyl Group: Involves aminomethylation reactions using formaldehyde and a primary amine.
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Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
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Coupling Reactions: The final step involves coupling the bromothiophenyl group with the cyclopropyl and aminomethyl groups using suitable coupling agents and catalysts.
Biological Activity
Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities:
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Antimicrobial Activity: Thiophene rings have shown promising antibacterial properties, potentially enhanced by the bromine atom.
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Anti-inflammatory Effects: The aminomethyl group may influence inflammatory pathways.
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Analgesic Properties: Analogous compounds have been reported to possess analgesic effects.
Safety and Handling
1-(Aminomethyl)cyclopropylmethanol is classified for research and development use only, under the supervision of a technically qualified individual. It is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation .
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